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Compound Focus: Finrozole

CAS No.: 160146-17-8

Cat. No.: S528010

This guide objectively compares the pharmacokinetic performance and bioavailability of finrozole (MPV-
2213ad) tablet and oral solution formulations based on clinical study data, providing researchers with key

formulation insights.

Quantitative Pharmacokinetic Data Comparison

The table below summarizes key pharmacokinetic parameters for finrozole tablet and solution formulations

from a clinical study in healthy male volunteers [1] [2].

3 mg 3mg 9 mg 9 mg 30 mg
Parameter . .

Tablet Solution Tablet Solution Tablet
Time to Peak Concentration 2.94 0.63 (0.23) 2.50 0.71 (0.27) 3.13 (1.33)
(tmax, hours) (1.29) (0.58)
Peak Concentration (Cmax, 2.11 6.22 (1.73) 8.88 36.87 18.20
ng/ml) (1.58) (3.28) (17.09) (5.65)
Area Under Curve (AUC(0,»), 13.25 13.93 (3.79) 57.68 75.54 118.23
ng/mlixh) (9.03) (17.88) (22.24) (45.69)
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3 mg 3 mg 9 mg 9 mg 30 mg
Parameter . )

Tablet Solution Tablet Solution Tablet
Elimination Half-Life (ta/2,j, 8.36 3.38(3.31) 7.85 2.86 (0.94) 7.71 (1.65)
hours) (4.48) (2.53)
Relative Bioavailability (Tablet 89% - 78% - -
vs. Solution) (34%) (14%)

> Data Source Note: All data is presented as mean (standard deviation) and comes from a 2001 clinical
study published in the British Journal of Clinical Pharmacology [1] [2]. Values for the 30 mg dose were only

obtained for the tablet formulation due to finrozole's low solubility.

Experimental Methodology

The comparative data was generated using the following validated clinical and analytical methods [1]:

Study Design

e Type: Open-label, partly randomized crossover study

¢ Participants: 23 healthy male volunteers (mean age 24.9 years)

¢ Dosage: Single doses of 3 mg, 9 mg, or 30 mg finrozole

e Crossover: 14-day washout period between administrations

e Formulations: Tablet and oral solution (3 mg and 9 mg only; 30 mg as tablet only)

Bioanalytical Methods

e Sample Type: Serum

e Sampling Timepoints: 0, 0.5, 1, 1.5, 2, 2.5, 3,4, 5, 6, 8, 10, 12, 16, 20, 24, 32 hours and 2, 3,5
days post-dose

¢ Analytical Technique: High-performance liquid chromatography combined with tandem mass
spectrometry (HPLC-MS/MS)

¢ Quantification Range: 0.1 to 40.0 ng/ml

¢ Limit of Detection: 0.05 ng/ml

e Between-Batch Precision: 6% coefficient of variation
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Pharmacokinetic Analysis

e Software: PCNONLIN 4.2 with noncompartmental model
e Parameters Calculated: Cmax, tmax, elimination half-life (ti/2,;), AUC(0,)
¢ Statistical Analysis: Analysis of variance (ANOVA) using SAS at 0.05 significance level

Pharmacokinetic Relationship Visualization

The diagram below illustrates the key pharmacokinetic relationships and formulation characteristics of

finrozole.
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This visualization shows the fundamental pharmacokinetic differences between finrozole formulations. The
oral solution provides faster absorption and higher peak concentrations, while the tablet formulation offers

longer elimination half-life and good relative bioavailability (78-89%) [1].

Key Formulation Insights for Researchers
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o Absorption Rate Differential: The significantly longer tmax for tablets (2.5-3.1 hours) versus solution

(0.6-0.7 hours) indicates the tablet's slower dissolution and absorption profile [1].

o Apparent Half-Life Extension: The longer elimination half-life observed with the tablet formulation
(~8 hours vs ~3 hours for solution) likely reflects continued absorption overlapping with the

elimination phase, a phenomenon known as "flip-flop" kinetics [1].

¢ Dose Proportionality: The AUC values increased proportionally with dose from 3 mg to 9 mg and
from 3 mg to 30 mg for the tablet formulation, indicating linear pharmacokinetics within this dose

range [1].

e Formulation Selection Considerations: The solution provides rapid systemic exposure, while the
tablet offers prolonged exposure with less frequent dosing potential despite slightly reduced

bioavailability.

Limitations and Research Context

o Comparative Scope: This analysis is limited to finrozole formulation comparison. No bioequivalence
data comparing finrozole with other aromatase inhibitors (letrozole, anastrozole) was located in the

available literature [3] [4].

e Temporal Consideration: The available pharmacokinetic data is from a 2001 publication. More

recent comparative studies or formulation optimizations may exist beyond the current search results.

¢ Clinical Relevance: Finrozole was being investigated for treating urinary symptoms in men, whereas
other aromatase inhibitors are primarily used in breast cancer treatment, making direct clinical

comparisons challenging [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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